An In-depth Technical Guide to the Physicochemical Properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid , a fluorinated heterocyclic organoboron compound, has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of the difluorobenzodioxole moiety, make it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior and handling, and lays the groundwork for its effective application in research and development.
Core Molecular and Physical Characteristics
The fundamental properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid are summarized in the table below. These parameters are crucial for reaction setup, purification, and material handling.
| Property | Value | Source(s) |
| CAS Number | 126120-87-4 | [1][2] |
| Molecular Formula | C₇H₅BF₂O₄ | [2] |
| Molecular Weight | 201.92 g/mol | [2] |
| Boiling Point | 299°C at 760 mmHg | [3] |
| Density | 1.58 g/cm³ | [3] |
| Flashing Point | 134.6°C | [3] |
Note: A definitive experimental melting point is not consistently reported in publicly available literature. It is recommended to determine this experimentally for each batch.
Spectroscopic and Analytical Profile
A thorough understanding of a compound's spectroscopic signature is paramount for its unambiguous identification and the assessment of its purity. While full spectral data is often proprietary to chemical suppliers, this section outlines the expected spectroscopic characteristics and provides a protocol for acquiring this essential data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, both ¹H and ¹³C NMR are essential.
Causality in Experimental Choices: It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration. This can lead to complex and often broad NMR spectra. To obtain sharp, interpretable spectra of the monomeric boronic acid, the use of a deuterated solvent that can break up these oligomers, such as methanol-d₄ or DMSO-d₆, is highly recommended. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, sometimes rendering them unobservable.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: The protons on the benzodioxole ring system will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the boronic acid and the difluoromethylenedioxy groups.
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B(OH)₂ Protons: A broad singlet corresponding to the two hydroxyl protons of the boronic acid group. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals corresponding to the carbon atoms of the benzodioxole ring will be observed in the aromatic region (typically δ 110-160 ppm).
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Difluoromethylene Carbon: A triplet due to coupling with the two fluorine atoms (¹JCF).
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Carbon Bearing the Boronic Acid Group: This signal may be broad due to quadrupolar relaxation of the adjacent boron nucleus.
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Caption: Workflow for NMR analysis of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.
Causality in Experimental Choices: Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids, often showing the [M-H]⁻ ion in negative ion mode or adducts with solvent or salts in positive ion mode. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.
Expected Mass Spectrum:
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The spectrum should show a prominent peak corresponding to the molecular ion or a fragment thereof. For (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (MW = 201.92), one would look for ions around this m/z value.
Acidity and Solubility Profile
pKa
Solubility
The solubility of a compound dictates its utility in various solvent systems for reactions and purifications. A systematic solubility study is crucial for process development.
Causality in Experimental Choices: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. The general solubility trends for boronic acids can provide a starting point for solvent selection.
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Caption: Step-by-step protocol for determining the solubility of the title compound.
Stability and Reactivity
Stability
Boronic acids are generally stable compounds but can undergo certain transformations. It is crucial to understand the stability profile of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid to ensure proper storage and handling.
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Dehydration: As mentioned, boronic acids can reversibly form trimeric anhydrides (boroxines) upon dehydration. This is often observed upon storage, especially in a non-anhydrous environment.
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Oxidative Degradation: While generally stable to air, prolonged exposure to strong oxidizing agents should be avoided.
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Protodeboronation: Under certain conditions (e.g., strong acid or base, elevated temperatures), the C-B bond can be cleaved, leading to the replacement of the boronic acid group with a hydrogen atom.
For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.
Reactivity and Synthetic Utility
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: This is the most prominent application of aryl boronic acids. (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid can be coupled with a wide range of organic halides or triflates to form carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery and materials science.
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Caption: Schematic of the Suzuki-Miyaura coupling reaction utilizing the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2,2-difluorobenzo[d]dioxole moiety is a recognized pharmacophore found in several biologically active molecules. Its inclusion can modulate pharmacokinetic and pharmacodynamic properties. Boronic acids themselves are a class of compounds with diverse biological activities, with some approved as drugs.[4] The title compound, therefore, serves as a valuable precursor for the synthesis of novel drug candidates. For instance, derivatives of (2,2-difluorobenzo[d]dioxol-5-yl)boronic acid, a close isomer, are components of compounds investigated as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[5] This highlights the potential of this structural motif in addressing challenging therapeutic targets.
Conclusion
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is a key synthetic intermediate with a unique combination of structural and electronic features. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. While some fundamental data is available, further experimental characterization, particularly regarding its melting point, solubility profile, and pKa, would be of significant value to the scientific community. Its proven utility in Suzuki-Miyaura coupling and the established biological relevance of its core structural motifs underscore its importance as a building block for the next generation of pharmaceuticals and functional materials.
References
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[3] (2,2-Difluorobenzo[d][1][3]dioxol-4-yl)boronic acid, CAS No. 126120-87-4 - iChemical. Available at: [Link]
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[6] (2,2-Difluorobenzo[d][1][3]dioxol-5-yl)boronic acid - AbacipharmTech. Available at: [Link]
-
[4] Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
[7] CA2203936C - Boronic ester and acid compounds, synthesis and uses - Google Patents. Available at:
-
[8] US5780454A - Boronic ester and acid compounds - Google Patents. Available at:
-
[9] Horton, P. N., Hursthouse, M. B., & Jones, C. (2005). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2770-o2772. Available at: [Link]
-
[10] US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents. Available at:
-
[5] 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride | C24H19ClF2N2O5 | CID 45480518 - PubChem. Available at: [Link]
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[11] Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid. Journal of Pharmaceutical Sciences, 101(12), 4425–4436. Available at: [Link]
-
[12] (2,2-Difluorobenzo[d][1][3]dioxol-5-yl)boronic acid - Dana Bioscience. Available at: [Link]
-
[13] US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents. Available at:
-
[14] Preparation of boronic acid derivatives - Patent 0509161. Available at: [Link]
Sources
- 1. 126120-87-4|(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid, CAS No. 126120-87-4 - iChemical [ichemical.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride | C24H19ClF2N2O5 | CID 45480518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. CA2203936C - Boronic ester and acid compounds, synthesis and uses - Google Patents [patents.google.com]
- 8. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents [patents.google.com]
- 11. Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid. | Semantic Scholar [semanticscholar.org]
- 12. danabiosci.com [danabiosci.com]
- 13. US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents [patents.google.com]
- 14. Preparation of boronic acid derivatives - Patent 0509161 [data.epo.org]
